molecular formula C10H12N4OS B8110145 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole

2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole

Cat. No.: B8110145
M. Wt: 236.30 g/mol
InChI Key: NTTONTASJZYIJM-UHFFFAOYSA-N
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Description

2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a privileged structure in the development of potent kinase inhibitors . Research indicates that this specific fused pyrrolopyrazole ring system is a key component in scaffolds for known inhibitors of Aurora-A kinase, a target in oncology research . Furthermore, derivatives based on the tetrahydropyrrolo[3,4-c]pyrazole structure have been investigated as potential anticancer agents and as potent potassium-competitive acid blockers (P-CABs) for therapeutic applications . The integration of the thiazole moiety, a common heterocycle in bioactive molecules, further enhances the potential of this compound for exploring new structure-activity relationships. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and mechanistic studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ylmethoxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-16-10(12-1)6-15-5-9-7-3-11-4-8(7)13-14-9/h1-2,11H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTONTASJZYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2COCC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole is a novel thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to synthesize current research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The structural formula of 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole integrates a thiazole ring with a tetrahydropyrrolo-pyrazole moiety. The presence of these heterocycles contributes to its bioactivity through various mechanisms.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit significant biological activities. The following are key findings related to the biological activity of 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole:

  • Anticancer Activity : Thiazole compounds have been shown to possess antiproliferative properties against various cancer cell lines. A study demonstrated that thiazole derivatives exhibited considerable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing IC50 values in the nanomolar range .
  • Mechanism of Action : The mechanism behind the anticancer activity often involves the inhibition of key signaling pathways such as VEGFR-2 and Aurora-A kinase. Compounds similar to 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole have been reported to induce cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Effects : Thiazoles are also recognized for their anti-inflammatory properties. Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .

Case Study 1: Antiproliferative Activity

A comprehensive study evaluated various thiazole derivatives against different cancer cell lines. The results indicated that compounds with a similar structure to 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole exhibited potent activity against MCF-7 cells with IC50 values ranging from 0.5 µM to 10 µM .

Case Study 2: In Silico Studies

In silico molecular docking studies revealed that the binding affinity of thiazole derivatives towards VEGFR-2 was significantly high. This suggests that these compounds can effectively inhibit angiogenesis in tumor growth .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model IC50 Value (µM) Mechanism
AntiproliferativeMCF-70.5 - 10Cell cycle arrest and apoptosis
AnticancerMDA-MB-231< 5VEGFR-2 inhibition
Anti-inflammatoryCOX inhibition assay-Inhibition of inflammatory mediators

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of tetrahydropyrrolo[3,4-c]pyrazoles exhibit significant anticancer properties by inhibiting various kinases involved in cancer progression. For instance:

  • Aurora Kinase Inhibition : Compounds similar to 2-(((1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole have been identified as potent inhibitors of Aurora kinases, which are critical for cell division. These inhibitors demonstrated low nanomolar potency against multiple cancer types and showed efficacy in in vivo tumor models .

Neurological Disorders

The thiazole moiety in the compound may contribute to its neuropharmacological properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for investigating the compound's potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Aurora Kinase Inhibitor Development

A series of tetrahydropyrrolo[3,4-c]pyrazole derivatives were synthesized and evaluated for their ability to inhibit Aurora kinases. Among these, compound 9d was highlighted for its:

  • High antiproliferative activity across various cancer cell lines.
  • Favorable pharmacokinetic properties leading to its selection for further development .
CompoundActivityTargetReference
9dPotentAurora Kinases

Case Study 2: Neuropharmacological Evaluation

In a study assessing the neuroprotective effects of thiazole derivatives, compounds similar to the target molecule were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival under stress conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
  • Structure : Features a pyrazole linked to a triazolo-thiadiazole system instead of a thiazole. The 4-methoxyphenyl substituent introduces electron-donating effects .
  • Comparison :
    • The target compound replaces the triazolo-thiadiazole with a thiazole, reducing ring strain and altering electronic properties.
    • Both compounds contain methoxy groups, but their positions differ: the target’s methoxy is part of a bridging group, while the analog’s is on a phenyl ring.
  • Synthesis : The analog was synthesized using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene , whereas the target compound’s synthesis would likely require coupling a thiazole precursor to the pyrrolopyrazole core.
(E)-3,3′-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate
  • Structure : A dimeric diazene compound with two tetrahydropyrrolopyrazole units. The crystal structure (space group P1, a = 6.2344 Å) reveals a 3D hydrogen-bonded network involving nitrate ions and water .
  • Comparison: The target compound lacks the diazene bridge and charged ammonium groups, likely improving solubility in non-polar environments. Both share the tetrahydropyrrolopyrazole core, but the dimeric analog’s structural rigidity contrasts with the target’s flexible methoxymethyl-thiazole linkage.
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
  • Structure : A simpler analog with a methyl group on the pyrrolopyrazole nitrogen (MW = 159.62 g/mol) .
  • This analog serves as a precursor for synthesizing more complex derivatives like the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Characteristics
Target Compound (estimated) ~290–310 Thiazole, methoxymethyl, pyrrolopyrazole Likely moderate (depends on salt form)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazole ~300–320 Triazolo-thiadiazole, methoxyphenyl Low (non-ionic, aromatic systems)
1-Methyl-pyrrolopyrazole HCl 159.62 Methyl-pyrrolopyrazole, HCl salt High (due to ionic character)
5-Benzyl-pyrrolopyrazole-3-carboxylic acid ~285 Benzyl, carboxylic acid Moderate (polar substituents)

Preparation Methods

Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-methanol

The pyrrolopyrazole core is typically synthesized via cyclocondensation reactions. A representative protocol involves:

  • Knöevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehydes in glacial acetic acid or PEG-400, yielding 5-hetarylmethylene-4-thioxo-2-thiazolidinone derivatives.

  • [4+2] Cycloaddition with maleimides or acrylates to form the fused pyrrolopyrazole system.

  • Reductive amination or hydrolysis to introduce the hydroxymethyl group at position 3.

Key Data:

StepReagents/ConditionsYieldReference
CyclocondensationAcOH reflux, 2 h89%
CycloadditionN-Arylmaleimides, 30 min reflux66–86%
HydroxymethylationLiAlH4 in THF, 5 h59%

Thiazole Ring Formation and Coupling

The thiazole moiety is introduced via Hantzsch thiazole synthesis or nucleophilic substitution :

  • Hantzsch method : Reaction of α-halo ketones with thiourea derivatives.

  • Chloromethylation : Treatment of the hydroxymethyl-pyrrolopyrazole with thionyl chloride to generate a chloromethyl intermediate, followed by coupling with 2-mercaptothiazole.

Example Protocol:

  • React 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-methanol with SOCl₂ in DCM to form 3-(chloromethyl)pyrrolopyrazole.

  • Couple with 2-(mercaptomethyl)thiazole using K₂CO₃ in DMF at 80°C for 6 h.

Yield: 72% (over two steps)

Convergent Coupling Approach

Preparation of Thiazole Intermediate

2-(Hydroxymethyl)thiazole is synthesized via:

  • Cyclization of thioamide derivatives with α-bromoacetates.

  • Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

Reaction Scheme:
Thioamide+BrCH2COOEtEtOH, 70°C2-(hydroxymethyl)thiazole\text{Thioamide} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{EtOH, 70°C}} 2\text{-(hydroxymethyl)thiazole}

Yield: 85%

Mitsunobu Coupling

The pyrrolopyrazole and thiazole intermediates are linked using Mitsunobu conditions:

  • React 3-hydroxymethylpyrrolopyrazole with 2-(TBS-oxymethyl)thiazole using PPh₃/DIAD in THF.

  • Deprotect the TBS group with TBAF.

Optimized Conditions:

  • DIAD: 1.2 equiv

  • Reaction time: 12 h at 25°C

  • Yield: 78% (after deprotection)

Late-Stage Diversification

Palladium-Catalyzed Cross-Coupling

A patent route describes functionalizing a bromomethyl-pyrrolopyrazole precursor with thiazole-bearing zinc reagents:

  • Synthesize 3-(bromomethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole via bromination (NBS, AIBN).

  • Perform Negishi coupling with 2-(zincio)thiazole using Pd(PPh₃)₄ catalyst.

Critical Parameters:

  • Catalyst loading: 5 mol%

  • Temperature: 80°C

  • Yield: 65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
StepwiseHigh purity intermediatesMulti-step (5–7 steps)50–60%
ConvergentModular, scalableRequires protection/deprotection70–78%
Late-stageRapid diversificationLimited substrate scope60–65%

Key Challenges and Solutions

  • Regioselectivity in cycloaddition : Controlled by electron-withdrawing groups on the pyrazole carbaldehyde.

  • Oxidation sensitivity : Use of inert atmosphere during thiazole coupling steps.

  • Solubility issues : PEG-400 improves reaction homogeneity for cyclocondensation.

Recent Advances (Post-2020)

  • Microwave-assisted synthesis : Reduces reaction time for Mitsunobu coupling from 12 h to 20 min.

  • Flow chemistry : Continuous production of chloromethyl intermediates with 95% conversion.

  • Enzymatic resolution : Lipase-catalyzed asymmetric synthesis of chiral pyrrolopyrazole precursors .

Q & A

Q. What are the key synthetic routes for preparing 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole?

Methodological Answer: The synthesis typically involves multi-step heterocyclization and functionalization:

  • Core Pyrrolopyrazole Formation : Use sodium hydride in toluene with diethyl oxalate and ketones to construct the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold via cyclocondensation .
  • Thiazole Coupling : Introduce the thiazole moiety via chloroacylation followed by heterocyclization with thioureas or thioamides, as demonstrated in analogous thiazole-containing heterocycles .
  • Methoxy-Methyl Linker Installation : Employ nucleophilic substitution or Mitsunobu reactions to attach the methoxymethyl group to the pyrrolopyrazole core .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in tautomeric forms or hydrogen-bonding networks .
  • HPLC/Purity Assessment : Monitor by reverse-phase HPLC with UV detection (≥95% purity threshold), referencing protocols for related pyrrolopyrazoles .

Advanced Research Questions

Q. How can computational modeling guide the optimization of bioactivity against kinase targets?

Methodological Answer:

  • Molecular Docking : Use Protein Data Bank (PDB) structures (e.g., 3LD6 for 14-α-demethylase) to predict binding modes. Prioritize substituents that enhance hydrophobic interactions or hydrogen bonding in the ATP-binding pocket .
  • Structure-Activity Relationship (SAR) : Modify the methoxymethyl-thiazole group to balance solubility and target affinity. For example, fluorinated pyridine sulfonamide derivatives (e.g., ) show improved kinase inhibition .
  • Free Energy Calculations : Apply MM/PBSA or MM/GBSA to rank binding affinities of analogs, as seen in Aurora kinase inhibitor studies .

Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent enzyme concentrations (e.g., human vs. rat P2X7 receptors) and buffer pH, as minor variations significantly impact IC50_{50} .
  • Control for Metabolite Interference : Use LC-MS to verify compound stability in assay media, particularly for hydrolysis-prone methoxymethyl groups .
  • Cross-Validate with Orthogonal Assays : Compare enzymatic inhibition data with cellular viability assays (e.g., MTT tests) to rule off-target effects .

Q. What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Moisture Control : Store in airtight containers with desiccants (≤5% RH) to prevent hydrolysis of the methoxymethyl-thiazole linkage .
  • Temperature Optimization : Maintain at 2–8°C for long-term storage; avoid freeze-thaw cycles that degrade crystalline forms .
  • Inert Atmosphere : Use argon or nitrogen for sensitive intermediates, as oxidation of the pyrrolopyrazole core can generate inactive byproducts .

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